3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS-601811 involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinolin-2-one with Lawesson’s reagent in refluxing toluene to produce 6-methyl-1,2,3,4-tetrahydroquinolin-2-thione . This intermediate is then condensed with ethyl vinyl ketone in the presence of potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran to yield the final product .
Industrial Production Methods
The industrial production methods for AS-601811 are not extensively documented. the preparation typically involves the use of standard organic synthesis techniques and reagents, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
AS-601811 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: AS-601811 can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve and .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of AS-601811 .
Scientific Research Applications
AS-601811 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of 5α-reductase inhibition and androgen receptor modulation.
Biology: Investigated for its effects on cellular processes related to hair growth and skin conditions.
Mechanism of Action
AS-601811 exerts its effects by inhibiting the enzyme 5α-reductase , which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, AS-601811 helps in managing conditions like hair loss and acne. Additionally, it modulates androgen receptors, influencing various androgen-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used in the treatment of hair loss and benign prostatic hyperplasia.
Dutasteride: A more potent 5α-reductase inhibitor with similar applications.
Spironolactone: An androgen receptor antagonist used for treating acne and hirsutism.
Uniqueness
AS-601811 is unique due to its dual role as both a 5α-reductase inhibitor and an androgen receptor modulator. This dual functionality makes it a valuable compound for studying and potentially treating androgen-related conditions .
Properties
CAS No. |
194979-95-8 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3 |
InChI Key |
SNEPAAKJPPNOQM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-601811; AS 601811; AS601811; UNII-LIV8A6AE5F; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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